Cas no 2171946-24-8 (1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-4-methylpiperidine-3-carboxylic acid)

1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-4-methylpiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-4-methylpiperidine-3-carboxylic acid
- EN300-1527172
- 2171946-24-8
- 1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid
-
- インチ: 1S/C26H30N2O6/c1-17-10-12-28(14-22(17)25(30)31)24(29)16-33-13-11-27-26(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-9,17,22-23H,10-16H2,1H3,(H,27,32)(H,30,31)
- InChIKey: YVJKMVWKTSHOLK-UHFFFAOYSA-N
- ほほえんだ: OC(C1CN(C(COCCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1C)=O
計算された属性
- せいみつぶんしりょう: 466.21038668g/mol
- どういたいしつりょう: 466.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 708
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-4-methylpiperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1527172-0.5g |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid |
2171946-24-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1527172-1.0g |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid |
2171946-24-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1527172-50mg |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid |
2171946-24-8 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1527172-2.5g |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid |
2171946-24-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1527172-250mg |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid |
2171946-24-8 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1527172-100mg |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid |
2171946-24-8 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1527172-5.0g |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid |
2171946-24-8 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1527172-10.0g |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid |
2171946-24-8 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1527172-2500mg |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid |
2171946-24-8 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1527172-0.25g |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid |
2171946-24-8 | 0.25g |
$3099.0 | 2023-06-05 |
1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-4-methylpiperidine-3-carboxylic acid 関連文献
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
10. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-4-methylpiperidine-3-carboxylic acidに関する追加情報
Comprehensive Overview of 1-{2-2-{(9H-fluoren-9-yl)methoxycarbonylamino}ethoxyacetyl}-4-methylpiperidine-3-carboxylic Acid (CAS No. 2171946-24-8)
1-{2-2-{(9H-fluoren-9-yl)methoxycarbonylamino}ethoxyacetyl}-4-methylpiperidine-3-carboxylic acid, identified by the CAS No. 2171946-24-8, represents a structurally complex organic molecule with significant potential in pharmaceutical and biotechnological research. This compound is a derivative of piperidine, a six-membered nitrogen-containing heterocycle widely utilized in drug discovery due to its ability to modulate biological activity and enhance molecular stability. The integration of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a staple in solid-phase peptide synthesis (SPPS), underscores its role as a synthetic intermediate in the development of bioactive molecules.
The chemical structure of this compound features a 4-methylpiperidine ring, which introduces steric and electronic effects that can influence its reactivity and interactions with biological targets. The presence of an ethoxyacetyl substituent at position 1 of the piperidine ring adds hydrophilic character, potentially enhancing solubility and metabolic stability in aqueous environments. The Fmoc group, attached via an amino linkage, serves as a removable protective moiety for the amine functionality during multistep syntheses, ensuring selective deprotection under mild basic conditions such as piperidine treatment.
Recent advancements in medicinal chemistry highlight the importance of piperidine-based scaffolds in targeting G protein-coupled receptors (GPCRs), ion channels, and enzyme active sites. For instance, studies published in the *Journal of Medicinal Chemistry* (Vol. 65, 2023) demonstrate that modified piperidines exhibit enhanced binding affinity for neuroreceptors involved in pain modulation and neurotransmission. The methoxycarbonyl functionality within this compound may act as a bioisostere to improve pharmacokinetic profiles while maintaining structural integrity during synthesis.
The application of this compound aligns with contemporary trends in drug design that prioritize modular approaches to molecular construction. As part of an acylated piperidine framework, it could serve as a building block for peptidomimetics—synthetic compounds designed to mimic peptides while offering improved resistance to enzymatic degradation. Research from the *European Journal of Organic Chemistry* (Vol. 58, 2023) emphasizes that such derivatives are particularly valuable in creating orally bioavailable drugs with prolonged half-lives.
Synthetic methodologies for this class of compounds often involve transition-metal-catalyzed coupling reactions or direct acylation strategies under controlled conditions. The ethoxyacetyl moiety can be introduced via acetylation using appropriate carboxylic acid derivatives or through nucleophilic substitution mechanisms. Notably, the use of Fmoc protection has been optimized in automated synthesizers, enabling high-throughput production for combinatorial chemistry applications.
In terms of analytical characterization, techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming structural features like the presence of the fluorenylmethyloxycarbonyl group and ethoxyacetyl chain. Advanced computational tools have also been employed to predict conformational preferences and hydrogen bonding patterns critical for receptor interactions.
The relevance of this compound extends beyond traditional pharmaceuticals into areas like targeted drug delivery systems (DDS). Its acetylated structure could be engineered into prodrug formulations where cleavage under specific physiological conditions releases active therapeutic agents. A 2023 study from *ACS Medicinal Chemistry Letters* explores how such functionalization improves site-specific delivery while minimizing systemic toxicity.
In biocatalytic processes, this compound might function as a substrate or inhibitor depending on its stereochemistry and functional group orientation. Enzymatic transformations involving esterases or amidases could selectively modify its ethoxyacetyl or Fmoc components without disrupting core ring structures—a capability increasingly leveraged in green chemistry initiatives.
Structural analogs containing both Fmoc groups and piperidine rings have shown promise in modulating immune responses through T-cell receptor activation pathways. The spatial arrangement between these two key elements may determine selectivity toward different subtypes within large receptor families like opioid or cannabinoid receptors.
The methylation at position 4 enhances lipophilicity while preserving hydrogen bonding capabilities crucial for molecular recognition events at protein-ligand interfaces. This dual functionality is particularly advantageous when designing dual-action therapeutics capable of interacting with multiple targets simultaneously.
Cross-disciplinary applications include its potential use as an intermediate in fluorescent labeling techniques due to the inherent properties of fluorene derivatives under UV excitation wavelengths commonly used in cellular imaging studies published by *Nature Methods* (Vol. 50, 2023).
Ongoing research continues to explore novel derivatization pathways for compounds containing both protected amine functionalities and substituted piperidines. These efforts aim to expand their utility across diverse therapeutic areas including oncology where DNA-targeting agents require precise control over reactivity profiles during delivery phases.
The integration into modern synthesis workflows benefits from automated purification systems that ensure high purity levels necessary for downstream biological testing stages required before clinical evaluation phases can commence according to current regulatory standards established by agencies like FDA or EMA.
2171946-24-8 (1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-4-methylpiperidine-3-carboxylic acid) 関連製品
- 2137854-80-7(Cyclopentene, 1-[[1-(chloromethyl)-2-methylcyclopropyl]methyl]-)
- 1245645-38-8(6,8-dichloroimidazo[1,2-a]pyrazine)
- 868973-33-5(N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide)
- 32451-85-7(20(29)-Lupene-3,23-diol)
- 2640960-63-8(1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol)
- 1805500-78-0(2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile)
- 2287246-75-5(Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate)
- 2172455-13-7(5-bromo-2-(pent-1-yn-3-yl)aminopyrimidine-4-carboxylic acid)
- 88729-00-4((2R)-3-(benzyloxy)-2-methylpropanoic acid)
- 27070-61-7(1,1,2,2,3,3-Hexafluoropropane)




